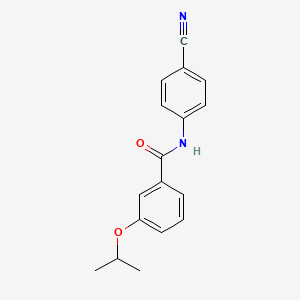

N-(4-cyanophenyl)-3-isopropoxybenzamide

Description

N-(4-cyanophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substituent on the benzamide core and a 4-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 296.32 g/mol. The compound’s structure combines a polar cyano group and a lipophilic isopropoxy moiety, which may influence its solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name |

N-(4-cyanophenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWZCSWWWHRFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-[3-(Acetylamino)phenyl]-4-isopropoxybenzamide ()

- Molecular Formula : C₁₈H₂₀N₂O₃

- Molecular Weight : 312.36 g/mol

- Key Structural Differences: The isopropoxy group is at the 4-position of the benzamide ring instead of the 3-position. The phenyl group attached to the amide nitrogen bears a 3-acetylamino substituent instead of a 4-cyano group.

- Implications: The 4-isopropoxy configuration may alter steric interactions compared to the 3-substituted target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

- Molecular Formula : C₂₉H₂₄F₂N₆O₃

- Molecular Weight : 589.1 g/mol

- Key Structural Differences :

- Contains a chromen-4-one core and pyrazolo[3,4-d]pyrimidine moiety, absent in the target compound.

- The benzamide nitrogen is substituted with an N-isopropyl group, and the benzamide ring has a 2-fluoro substituent.

- The 28% synthesis yield (Example 53) suggests challenges in synthesizing complex derivatives compared to simpler benzamides .

3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide ()

- Molecular Formula : C₂₇H₃₀N₂O₂

- Molecular Weight : 414.54 g/mol

- Key Structural Differences: Features a propanoylamino linker and 3-methylphenyl group on the benzamide nitrogen. The benzamide ring lacks oxygen-based substituents.

- The absence of polar groups like cyano or isopropoxy may limit hydrogen-bonding interactions .

Key Findings and Implications

- Functional Groups: The cyano group (electron-withdrawing) in the target compound contrasts with the acetylamino (electron-donating) group in , which could influence metabolic stability and target affinity.

- Synthetic Complexity : High-yield syntheses (71–92%) for simpler thiosemicarbazones () suggest that the target compound’s synthesis may be more straightforward than complex derivatives like Example 53, which has a lower yield (28%) .

Notes on Limitations

- The provided evidence lacks direct pharmacological or pharmacokinetic data for N-(4-cyanophenyl)-3-isopropoxybenzamide.

- Melting points and synthesis yields for some analogs (e.g., ) are unreported, necessitating further experimental validation.

This analysis synthesizes structural and synthetic insights from diverse sources, highlighting the interplay between substituent chemistry and compound properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.